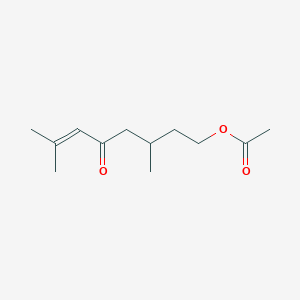
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes a double bond, a ketone group, and an acetate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-5-oxooct-6-en-1-yl acetate typically involves the esterification of 3,7-Dimethyl-5-oxooct-6-en-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: m-Chloroperbenzoic acid or osmium tetroxide are used for oxidation reactions.
Major Products Formed
Hydrolysis: 3,7-Dimethyl-5-oxooct-6-en-1-ol and acetic acid.
Reduction: 3,7-Dimethyl-5-hydroxyoct-6-en-1-yl acetate.
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Scientific Research Applications
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-5-oxooct-6-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active alcohol, which may then interact with biological pathways. The ketone group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Citronellol: A similar compound with a hydroxyl group instead of an acetate ester.
Geraniol: Another related compound with a hydroxyl group and a similar carbon skeleton.
Linalool: A terpene alcohol with a similar structure but different functional groups.
Uniqueness
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Properties
CAS No. |
60857-06-9 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(3,7-dimethyl-5-oxooct-6-enyl) acetate |
InChI |
InChI=1S/C12H20O3/c1-9(2)7-12(14)8-10(3)5-6-15-11(4)13/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
MOFNVDSYDAIVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C)CC(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















